N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide
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Overview
Description
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is a complex organic compound that incorporates several functional groups, including a pyridazine ring, a pyrrolidine ring, and a furan ring. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which can be synthesized through the reaction of hydrazine with a diketone. The pyrrolidine ring is then introduced via a cyclization reaction involving an appropriate precursor. Finally, the furan-3-carboxamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s pharmacological properties could make it a candidate for the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and have been shown to possess a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their biological activity and are used in the development of various drugs.
Uniqueness
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to its combination of functional groups, which may confer distinct pharmacological properties. The presence of the furan ring, in particular, sets it apart from other similar compounds and may contribute to its unique biological activity.
Properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-16-4-2-1-3-15(16)17-5-6-18(23-22-17)24-9-7-14(11-24)21-19(25)13-8-10-26-12-13/h1-6,8,10,12,14H,7,9,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIUBZJWXWWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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